molecular formula C12H13NO3S B1581832 Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- CAS No. 52218-35-6

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-

Cat. No.: B1581832
CAS No.: 52218-35-6
M. Wt: 251.3 g/mol
InChI Key: KJADNHVFXWOWKM-UHFFFAOYSA-N
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Description

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- is a chemical compound with the molecular formula C12H13NO3S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- typically involves the sulfonation of 6-amino-2-naphthol followed by the reaction with ethanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

  • Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, 1-(hydrogen sulfate)
  • 2-[(6-amino-2-naphthalenyl)sulfonyl]ethanol

Comparison: Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- is unique due to its specific sulfonyl group attached to the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(6-aminonaphthalen-2-yl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c13-11-3-1-10-8-12(4-2-9(10)7-11)17(15,16)6-5-14/h1-4,7-8,14H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADNHVFXWOWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)CCO)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068719
Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52218-35-6
Record name 2-[(6-Amino-2-naphthalenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52218-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((6-amino-2-naphthalenyl)sulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-amino-2-naphthyl)sulphonyl]ethanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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